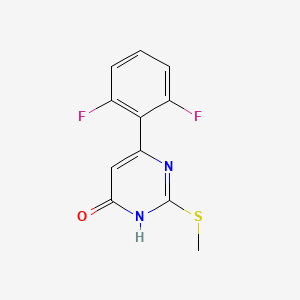

6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Chemical Identity and Nomenclature

6-(2,6-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one represents a sophisticated example of heterocyclic chemistry, featuring multiple functional groups that contribute to its unique chemical properties and potential applications. The compound is officially registered with the Chemical Abstracts Service number 2097967-44-5, which serves as its definitive identifier in chemical databases and literature. The systematic nomenclature reflects the compound's complex structure, beginning with the pyrimidin-4(3H)-one core that establishes it as a member of the pyrimidinone family. The presence of the 2,6-difluorophenyl group at position 6 of the pyrimidine ring represents a significant structural feature that distinguishes this compound from simpler pyrimidinone derivatives. The difluorination pattern on the phenyl ring, specifically at the 2 and 6 positions, creates a symmetrical electronic environment that influences the compound's overall reactivity and binding properties.

The methylthio substituent at position 2 of the pyrimidine ring adds another layer of complexity to the molecular structure, introducing sulfur-containing functionality that can participate in various chemical transformations. The Simplified Molecular Input Line Entry System representation of the compound is expressed as CSc1nc(-c2c(F)cccc2F)cc(=O)[nH]1, which provides a concise description of the connectivity patterns within the molecule. This notation clearly illustrates the relationship between the various substituents and the pyrimidine core, demonstrating how the difluorophenyl group and methylthio functionality are positioned relative to the carbonyl group at position 4. The molecular formula C₁₁H₈F₂N₂OS encompasses eleven carbon atoms, eight hydrogen atoms, two fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, reflecting the multi-heteroatom composition that characterizes modern pharmaceutical intermediates and bioactive compounds.

The three-dimensional structure of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exhibits specific conformational preferences influenced by the electronic effects of the fluorine substituents and the steric requirements of the various functional groups. The difluorophenyl group adopts a specific orientation relative to the pyrimidine ring, with the fluorine atoms positioned to minimize steric interactions while maximizing favorable electronic interactions. The methylthio group extends from the pyrimidine ring in a manner that allows for potential hydrogen bonding interactions with other molecules, contributing to the compound's overall molecular recognition properties. These structural features collectively contribute to the compound's molecular weight of 254.26 grams per mole, positioning it within the optimal range for many pharmaceutical applications while maintaining sufficient molecular complexity for selective biological interactions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2097967-44-5 | |

| Molecular Formula | C₁₁H₈F₂N₂OS | |

| Molecular Weight | 254.26 g/mol | |

| SMILES Notation | CSc1nc(-c2c(F)cccc2F)cc(=O)[nH]1 |

Historical Development in Heterocyclic Chemistry

The development of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one must be understood within the broader context of heterocyclic chemistry, which has its origins in the early nineteenth century when organic chemists first began to recognize and study compounds containing heteroatoms within cyclic structures. The foundation of heterocyclic chemistry was established in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking the first systematic investigation of nitrogen-containing heterocycles. This pioneering work was followed by a series of important discoveries throughout the nineteenth century, including Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834. These early investigations established the fundamental principles that would later guide the synthesis and study of more complex heterocyclic systems.

The specific development of pyrimidine chemistry began in earnest during the late nineteenth century, building upon the foundational work in heterocyclic synthesis that had been established in previous decades. The systematic study of pyrimidines was initiated in 1884 with Pinner's research, who synthesized various derivatives by condensing ethyl acetoacetate with amidines, establishing methodologies that remain relevant to contemporary synthetic approaches. Pinner's contribution to the field extended beyond synthetic methodology, as he was responsible for proposing the name "pyrimidin" in 1885, providing the nomenclatural foundation for the entire class of compounds. The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidine chemistry continued throughout the twentieth century with increasing sophistication in both synthetic methodologies and structural understanding. The recognition of pyrimidine derivatives as essential components of nucleic acids, including cytosine, thymine, and uracil, established the biological significance of this heterocyclic system and provided strong motivation for continued research and development. The introduction of fluorine substitution in organic chemistry during the mid-twentieth century opened new avenues for pyrimidine modification, leading to compounds with enhanced biological activity and improved pharmacological properties. The development of sulfur-containing substituents, such as the methylthio group found in 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, represents a more recent advancement in the field, reflecting the ongoing evolution of heterocyclic chemistry toward increasingly complex and functionally diverse molecular architectures.

The historical progression from simple heterocyclic compounds to sophisticated derivatives like 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one demonstrates the remarkable advancement of synthetic organic chemistry over the past two centuries. Modern computational methods and advanced analytical techniques have enabled chemists to design and synthesize molecules with unprecedented structural complexity and functional specificity. The incorporation of multiple heteroatoms, fluorine substituents, and aromatic ring systems in a single molecule represents the culmination of synthetic methodologies developed through decades of research in heterocyclic chemistry. This historical perspective provides essential context for understanding how contemporary compounds like 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one represent the current state of the art in heterocyclic synthesis and design.

Position Within Pyrimidinone Derivatives

6-(2,6-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one occupies a distinctive position within the broader family of pyrimidinone derivatives, which constitute a significant class of heterocyclic compounds characterized by the presence of a carbonyl group at position 4 of the pyrimidine ring. Pyrimidinones are distinguished from their parent pyrimidine compounds by the presence of this carbonyl functionality, which fundamentally alters their chemical reactivity, tautomeric behavior, and biological activity profiles. The pyrimidinone class encompasses a diverse range of naturally occurring and synthetic compounds, including the nucleobases uracil and thymine, which serve as fundamental building blocks of nucleic acids and play crucial roles in genetic information storage and transfer. The structural relationship between 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one and these biologically essential compounds highlights the potential significance of this synthetic derivative in medicinal chemistry applications.

The classification of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one within the pyrimidinone family reveals several important structural and functional relationships with other members of this compound class. The compound shares the fundamental pyrimidin-4(3H)-one core structure with simple derivatives such as 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, which features an amino group rather than the difluorophenyl substituent at position 6. This structural comparison demonstrates how modifications to the substituent patterns can dramatically alter the molecular properties while maintaining the essential pyrimidinone framework. The presence of the methylthio group at position 2 in both compounds suggests this substitution pattern may confer specific chemical or biological advantages, such as enhanced lipophilicity or improved metabolic stability.

The relationship between 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one and other fluorinated pyrimidinone derivatives reveals important trends in contemporary heterocyclic chemistry. Fluorine substitution has become increasingly important in drug design due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. The 2,6-difluorophenyl substituent in this compound represents a specific fluorination pattern that has been employed in various pharmaceutical applications to optimize biological activity. Related compounds such as 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one demonstrate how different fluorination patterns on the phenyl ring can be explored to fine-tune molecular properties. These structural variations within the fluorinated pyrimidinone family provide valuable insights into structure-activity relationships and guide the design of new derivatives with improved properties.

The methylthio substitution pattern found in 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one places it within a specialized subset of pyrimidinone derivatives that incorporate sulfur-containing functional groups. Compounds such as 6-methyl-2-(methylthio)pyrimidin-4(3H)-one represent simpler members of this subfamily, featuring the same methylthio substitution but lacking the complex aromatic substituent at position 6. The progression from simple methylthio-substituted pyrimidinones to more complex derivatives like 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one illustrates the systematic approach used in medicinal chemistry to optimize molecular properties through strategic structural modifications. This evolutionary approach to compound design reflects the broader trends in pharmaceutical research, where simple lead compounds are systematically modified to enhance their therapeutic potential while minimizing unwanted side effects.

| Compound Class | Representative Example | Key Structural Features | Molecular Formula |

|---|---|---|---|

| Simple Pyrimidinones | Uracil | Basic pyrimidin-4(3H)-one core | C₄H₄N₂O |

| Amino-substituted | 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Amino group at position 6 | C₆H₉N₃OS |

| Fluorinated Derivatives | 6-(2,6-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | Difluorophenyl substitution | C₁₁H₈F₂N₂OS |

| Methylthio-substituted | 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | Simple alkyl with methylthio | C₆H₈N₂OS |

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLYCXBAVLNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one generally involves:

- Construction of the pyrimidinone core.

- Introduction of the 2-(methylthio) substituent.

- Attachment of the 6-(2,6-difluorophenyl) moiety.

These steps are typically achieved via condensation reactions, nucleophilic substitutions, and sometimes palladium-catalyzed cross-coupling reactions depending on the starting materials and intermediates.

Preparation of the Pyrimidinone Core

Pyrimidin-4(3H)-one scaffolds can be synthesized through cyclization reactions involving β-dicarbonyl compounds or amidines with appropriate precursors. For related pyrimidine derivatives, literature reports the use of:

- Condensation of amidines with β-ketoesters or β-diketones.

- Cyclization of substituted ureas or thioureas with β-ketonitriles or cyanoacetamides.

For example, in related pyrimidine syntheses, 2-aminopyrimidine intermediates are formed by reacting amidines with α,β-unsaturated carbonyl compounds or nitriles, followed by oxidation or substitution steps to yield the pyrimidinone ring system.

Introduction of the 2-(Methylthio) Group

The methylthio substituent at the 2-position is typically introduced by nucleophilic substitution or via thiolation reactions:

- Reaction of 2-chloropyrimidin-4-one derivatives with sodium methylthiolate or methylthiol under basic conditions.

- Direct methylthiolation of 2-hydroxypyrimidinones using methylthiolating agents such as methylthiol halides or methylthiol esters.

This step requires careful control of reaction conditions to avoid over-substitution or side reactions. The methylthio group is nucleophilic and can be introduced via displacement of a leaving group at the 2-position of the pyrimidinone ring.

Attachment of the 6-(2,6-difluorophenyl) Substituent

The 6-position aryl group, specifically 2,6-difluorophenyl, is often introduced via:

- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between a 6-halopyrimidinone intermediate and 2,6-difluorophenylboronic acid or its derivatives.

- Direct electrophilic aromatic substitution or nucleophilic aromatic substitution if the pyrimidinone ring bears suitable leaving groups.

In related syntheses, Suzuki coupling has been effectively employed to install aryl groups onto heterocyclic cores, including pyrimidines, under mild conditions with high selectivity.

Typical Reaction Conditions and Purification

- Solvents: Common solvents include 1,4-dioxane, dichloromethane, ethanol, or acetonitrile depending on the step.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or PdCl2(PPh3)2 for cross-coupling.

- Bases: Potassium carbonate, potassium acetate, or triethylamine to facilitate coupling or substitution.

- Temperature: Reflux or elevated temperatures (80–110 °C) for coupling or cyclization.

- Purification: Products are purified by recrystallization (e.g., from isopropanol or acetone) or flash chromatography using silica gel.

Example Synthetic Route (Hypothetical Based on Literature)

| Step | Reactants/Intermediates | Reaction Type | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | 2,6-difluorophenylboronic acid + 6-chloropyrimidin-4-one | Suzuki coupling | Pd catalyst, K2CO3, 1,4-dioxane, reflux | 6-(2,6-difluorophenyl)pyrimidin-4-one |

| 2 | Above intermediate + sodium methylthiolate | Nucleophilic substitution | Base, solvent (e.g., DMF), room temp to reflux | 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one |

Research Findings and Yields

- Suzuki coupling reactions for attaching the 2,6-difluorophenyl group typically yield 70–90% of the coupled product with high purity after recrystallization.

- The methylthio substitution step generally proceeds with moderate to good yields (60–85%) depending on the nucleophile and reaction conditions.

- Purification by recrystallization from isopropanol or acetone affords crystalline solids suitable for characterization and further application.

Analytical Characterization

- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern on the pyrimidinone ring and the presence of methylthio and difluorophenyl groups.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies characteristic carbonyl (C=O) and C–S stretching vibrations.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrimidinone core formation | Cyclization of amidines with β-ketoesters or nitriles | Heating, acidic/basic catalysis | 60–80 | Established synthetic protocols |

| Introduction of methylthio group | Nucleophilic substitution | Sodium methylthiolate, DMF or polar aprotic solvent | 60–85 | Requires controlled conditions |

| Attachment of difluorophenyl group | Suzuki-Miyaura coupling | Pd catalyst, K2CO3, arylboronic acid, reflux | 70–90 | High selectivity, mild conditions |

| Purification | Recrystallization, chromatography | Isopropanol, acetone, silica gel | — | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exhibit promising anticancer properties. The difluorophenyl group enhances the ability of the molecule to inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines by targeting pathways associated with tumor growth and survival .

2. Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may interfere with viral replication mechanisms, making it a candidate for further development as an antiviral agent .

3. Enzyme Inhibition

The structural features of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one allow it to act as an inhibitor for certain enzymes, such as kinases and phosphatases, which are critical in various signaling pathways. This property is particularly valuable in drug design aimed at modulating these pathways for therapeutic purposes .

Agrochemical Applications

1. Herbicides and Pesticides

Compounds related to 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one are being explored as potential herbicides due to their ability to inhibit plant growth regulators. The methylthio group is known to enhance the herbicidal efficacy of pyrimidine derivatives by interfering with photosynthesis and other metabolic pathways in plants .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating such compounds into electronic devices can enhance charge mobility and overall device performance .

Case Studies

Mechanism of Action

The mechanism by which 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone derivatives with modifications at positions 2, 5, and 6 have been synthesized and evaluated for antiviral, antimicrobial, and anticancer activities. Below is a detailed comparison of key analogs:

Key Observations

Substituent Effects on Antiviral Activity :

- The 2,6-dichlorobenzyl group in confers potent anti-HIV activity (EC₅₀ = 0.18 µM), likely due to enhanced hydrophobic interactions with the NNRTI binding pocket. In contrast, the 2,6-difluorophenyl group in the target compound may offer improved metabolic stability while maintaining target affinity .

- Bulky substituents (e.g., naphthalenylmethyl at position 6 in ) reduce potency compared to smaller halogenated aryl groups, suggesting steric hindrance limits binding efficiency.

Role of the Methylthio Group :

- The methylthio group at position 2 is a common feature in NNRTIs, contributing to π-π stacking and sulfur-mediated interactions. Its removal or replacement (e.g., with triazole in ) alters potency and selectivity .

Electron-Withdrawing vs. Electron-Donating Groups :

- Trifluoromethyl and trifluoromethoxy groups (as in ) increase lipophilicity and resistance to oxidative metabolism but may reduce solubility. The 2,6-difluorophenyl group balances these effects by providing moderate electron withdrawal without excessive hydrophobicity .

However, unsubstituted analogs (e.g., ) are less explored, indicating a gap in SAR understanding.

Structure-Activity Relationship (SAR) Insights

- Position 6 : Halogenated aryl groups (Cl, F) are critical for antiviral activity. Fluorine’s smaller size vs. chlorine may reduce toxicity while maintaining efficacy .

- Position 2 : Methylthio > ethylthio in potency due to optimal steric fit. Thioether-to-sulfone oxidation reduces activity, highlighting the importance of the sulfur atom’s oxidation state .

- Position 5 : Methyl substitution improves metabolic stability but may limit solubility. Bulkier groups (e.g., trifluoromethyl in ) are tolerated but require formulation optimization .

Biological Activity

6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 254.26 g/mol

- CAS Number : 2097967-44-5

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were determined, showing potent activity against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Compounds with similar structural features to 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one have been evaluated for their ability to inhibit cancer cell proliferation.

- Cell Lines Tested : Various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), were used to assess the antiproliferative effects.

- Results : Certain derivatives demonstrated significant inhibition of cell growth at low micromolar concentrations .

Study 1: Antibacterial Activity

A study synthesized several pyrimidine derivatives and assessed their antibacterial properties against multiple strains. The results indicated that modifications at specific positions of the pyrimidine ring enhanced antimicrobial activity .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | E. coli | 16 |

| 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | S. aureus | 32 |

Study 2: Anticancer Effects

In another investigation, a series of pyrimidine derivatives were tested for anticancer activity. The study found that specific structural modifications led to enhanced cytotoxicity against cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | MDA-MB-231 | 10 |

| 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | HepG2 | 15 |

The biological activity of 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one may be attributed to its ability to interact with specific enzymes or receptors involved in microbial growth or cancer cell proliferation. For example:

Q & A

Q. What synthetic routes are commonly used to prepare 6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how do reaction conditions affect yields?

The compound is synthesized via alkylation of a pyrimidinone core. Two key methods include:

- Methylation of the thio group using dimethyl sulfate (DMS) in K₂CO₃/EtOH (yield: ~85%) or methyl iodide (MeI) in MeONa/MeOH (yield: ~80%) .

- Subsequent arylaminylation by heating the intermediate with aromatic amines (e.g., 2,6-difluorophenyl derivatives) at 140°C in dioxane, yielding crystalline products .

Optimization Tip : Use DMS for higher scalability and MeI for reduced by-products. Monitor reaction time to avoid over-alkylation.

Q. What spectroscopic techniques are employed to confirm the compound’s structural integrity?

- 1H/13C NMR : Key peaks include δ ~2.6 ppm (S–CH₃), δ ~7.0–7.4 ppm (difluorophenyl protons), and carbonyl resonances at δ ~160–170 ppm .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 319.0591 (HRMS) confirms the molecular formula C₁₅H₁₁F₂N₃OS .

- Elemental Analysis : Carbon/nitrogen ratios validate purity (>98%) .

Q. What purification methods are effective post-synthesis?

- Flash Chromatography : Use DCM/MeOH (95:5) gradients to isolate the target compound from by-products .

- Recrystallization : Ethanol or isopropanol yields high-purity crystals (melting point: 241–243°C) .

Advanced Research Questions

Q. How can substituent modifications at the pyrimidine ring enhance bioactivity, and what SAR principles guide optimization?

- Substituent Effects : Adding electron-withdrawing groups (e.g., CF₃) at C-6 increases lipophilicity and target binding .

- Anticonvulsant Activity : 2,6-Difluorophenyl groups improve blood-brain barrier penetration, while methylthio at C-2 enhances metabolic stability .

Methodology : Test derivatives in in vitro seizure models (e.g., maximal electroshock) and correlate logP values with activity .

Q. How do molecular docking studies inform the design of derivatives targeting HIV-1 reverse transcriptase (RT)?

- Docking Workflow : Use Autodock to simulate ligand-RT binding. The difluorophenyl group occupies the hydrophobic pocket, while the pyrimidinone core forms hydrogen bonds with Lys101 and Tyr181 .

- Resistance Mitigation : Introduce C-2 amino groups (e.g., cyclopentylamino) to form additional H-bonds with mutant RT (e.g., Y181C), reducing resistance .

Validation : Compare predicted Kᵢ values (Autodock) with in vitro IC₅₀ data (e.g., EC₅₀ = 0.02 μM for anti-HIV activity) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

Q. What strategies improve the compound’s solubility without compromising bioactivity?

- Pro-Drug Approach : Introduce hydrophilic groups (e.g., phosphate esters) at C-4, which hydrolyze in vivo .

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility (>5 mg/mL) .

Trade-off : Monitor logD changes to ensure CNS permeability (optimal logD = 2–3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.